N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
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Overview
Description
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] typically involves the reaction of 4-methyl-N-(4-methylphenyl)aniline with ethane-1,2-diyl dihalide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylene groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenylene derivatives.
Scientific Research Applications
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The phenylene groups allow for π-π interactions with aromatic systems, enhancing its binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide: Similar structure but with sulfonamide groups.
N,N’-(Ethane-1,2-diyldi-o-phenylene)bis(pyridine-2-carboxamide): Contains pyridine carboxamide groups instead of aniline derivatives
Uniqueness
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is unique due to its specific combination of phenylene and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
131852-86-3 |
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Molecular Formula |
C42H40N2 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
4-methyl-N-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C42H40N2/c1-31-5-19-37(20-6-31)43(38-21-7-32(2)8-22-38)41-27-15-35(16-28-41)13-14-36-17-29-42(30-18-36)44(39-23-9-33(3)10-24-39)40-25-11-34(4)12-26-40/h5-12,15-30H,13-14H2,1-4H3 |
InChI Key |
TXJIRCUMQGRGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCC4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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